N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide

Nav1.7 inhibition binding affinity pain target screening

N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide (CAS 896295-14-0, molecular formula C14H11F2NO3S, molecular weight 311.3 g/mol) is a synthetic sulfonamide derivative belonging to the N-sulfonylbenzamide class of voltage-gated sodium channel (VGSC) inhibitors. The compound features a 2,4-difluoroaniline moiety linked via an amide bond to a 3-methylsulfonylphenyl ring, a structural arrangement distinct from the more common 4-substituted benzamide sulfonamides.

Molecular Formula C14H11F2NO3S
Molecular Weight 311.3
CAS No. 896295-14-0
Cat. No. B2749086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-3-methanesulfonylbenzamide
CAS896295-14-0
Molecular FormulaC14H11F2NO3S
Molecular Weight311.3
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H11F2NO3S/c1-21(19,20)11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)
InChIKeyMXZWWURGZDMEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-3-methanesulfonylbenzamide (CAS 896295-14-0): Procurement-Relevant Identity and Class Context


N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide (CAS 896295-14-0, molecular formula C14H11F2NO3S, molecular weight 311.3 g/mol) is a synthetic sulfonamide derivative belonging to the N-sulfonylbenzamide class of voltage-gated sodium channel (VGSC) inhibitors [1]. The compound features a 2,4-difluoroaniline moiety linked via an amide bond to a 3-methylsulfonylphenyl ring, a structural arrangement distinct from the more common 4-substituted benzamide sulfonamides . Its primary reported mechanism of action is inhibition of the Nav1.7 sodium channel, a validated target for pain and nociceptive signaling [1][2]. The literature identifies this compound within broader patent families covering sulfonamide-based Nav1.7 blockers, though its specific biological profile remains sparsely characterized in peer-reviewed primary research [1].

Why Generic Substitution of N-(2,4-Difluorophenyl)-3-methanesulfonylbenzamide Risks Functional Non-Equivalence


Within the N-sulfonylbenzamide class, even minor structural variations—such as the position of the methylsulfonyl group (3- vs. 4-substitution) or the fluorine substitution pattern on the aniline ring—can produce order-of-magnitude differences in Nav1.x subtype selectivity and state-dependent binding kinetics [1]. For N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide, the combination of a meta-methylsulfonyl benzamide and a 2,4-difluorophenyl group creates a pharmacophore topology that is not replicated by close analogs like N-(2,4-difluorophenyl)-4-methanesulfonylbenzamide or N-(4-fluorophenyl)-3-methanesulfonylbenzamide . Procurement of an incorrect positional isomer or a mono-fluoro congener without verification of matched activity data in the intended assay system may yield entirely different target engagement profiles, compromising experimental reproducibility [2].

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-3-methanesulfonylbenzamide (896295-14-0)


Nav1.7 Binding Affinity Relative to Reference Sulfonamide Inhibitors

In a radioligand displacement assay using [³H]-labeled heteroaryl-sulfonamide probe on human Nav1.7 expressed in HEK293 cell membranes, N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide demonstrated an IC₅₀ of 78 nM [1]. This value places it among moderately potent N-sulfonylbenzamide Nav1.7 ligands described in patent EP2590972B1, where disclosed compounds span IC₅₀ values from sub-nanomolar to >1,000 nM depending on aryl substitution [2]. The 78 nM IC₅₀ distinguishes this compound from weaker analogs in the same series (e.g., certain 4-substituted variants exceeding IC₅₀ of 500 nM), while confirming it does not achieve the ultra-potent range of optimized clinical candidates [2].

Nav1.7 inhibition binding affinity pain target screening

Functional Nav1.7 Inhibition in Electrophysiology Under Inactivated-State Conditions

Using whole-cell patch-clamp electrophysiology (PatchXpress) with HEK cells expressing human Nav1.7 and held at a potential yielding 20–50% channel inactivation, the compound achieved a functional IC₅₀ of 160 nM [1]. This ~2-fold rightward shift versus the binding IC₅₀ (78 nM) is consistent with state-dependent binding kinetics characteristic of the N-sulfonylbenzamide class, where preferential interaction with inactivated channels produces higher apparent IC₅₀ values under partially depolarized conditions [2]. By contrast, traditional TTX-sensitive pore blockers typically exhibit minimal voltage dependence. The 160 nM functional IC₅₀ places the compound in a potency tier suitable for probing state-dependent pharmacology in cellular models, distinct from both highly potent (IC₅₀ < 10 nM) development candidates and weak screening positives (>1 μM) [2].

electrophysiology state-dependent inhibition Nav1.7 functional assay

Nav1.5 Cardiac Counter-Screen Selectivity Window

In a PatchXpress assay on human Nav1.5 (the predominant cardiac sodium channel isoform) at a holding potential of -50 mV, N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide exhibited an IC₅₀ of 7,300 nM [1]. This yields a Nav1.7/Nav1.5 selectivity ratio of approximately 46-fold (7,300 nM / 160 nM) based on functional IC₅₀ values, or ~94-fold based on the binding IC₅₀. Selectivity over the cardiac isoform is a key procurement discriminator for tool compounds intended to study peripheral Nav1.7 pharmacology without confounding cardiac ion channel effects. The observed selectivity ratio is comparable to that of other mid-tier N-sulfonylbenzamide derivatives disclosed in the same patent family (typical Nav1.7/Nav1.5 ratios range from ~10 to >300) [2][3].

cardiac safety Nav1.5 selectivity counter-screening

Structural Determinants of Subtype-Specific Binding: 3-Methylsulfonyl vs. 4-Methylsulfonyl Isomers

The substitution pattern of the methylsulfonyl group on the benzamide ring is a recognized determinant of Nav1.x affinity within the N-arylsulfonylbenzamide class [1]. Molecular docking studies inferred from co-crystal structures of related sulfonamide inhibitors in voltage-gated ion channels suggest that 3-substituted methylsulfonyl groups engage a distinct sub-pocket within the domain IV voltage-sensor region, whereas 4-substituted analogs project into a sterically constrained region incompatible with optimal hydrophobic packing [2]. Although no direct head-to-head IC₅₀ comparison between N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide and its para-methylsulfonyl regioisomer has been published, the BindingDB-derived IC₅₀ of 78 nM for the 3-substituted compound contrasts with several 4-substituted N-sulfonylbenzamide exemplars in patent EP2590972B1 that exceed 500 nM at Nav1.7 [3]. This >6-fold potency differential underscores the procurement-critical nature of regioisomer identity verification.

structure-activity relationship regioisomer binding mode

Antimicrobial Activity Against Gram-Positive Bacterial Strains

N-(2,4-difluorophenyl)-substituted benzene sulfonamides synthesized by ultrasonication have demonstrated antimicrobial activity in disc diffusion assays. In a panel of nine N-(2,4-difluorophenyl)-aryl-sulfonamides, compounds with 3-methylsulfonyl substitution exhibited zones of inhibition ranging from 12–18 mm against Staphylococcus aureus and Bacillus subtilis at 50 μg/disc, compared to 8–25 mm for the series as a whole . While the specific compound N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide was not individually profiled in the published table, its structural conformity to the active cluster (2,4-difluorophenyl head group + electron-withdrawing sulfonyl substituent) supports classification within the moderate-activity tier [1]. By contrast, unsubstituted N-phenylbenzamide controls showed no measurable inhibition under identical conditions, confirming the sulfonamide moiety as essential for antibacterial activity .

antimicrobial screening aryl sulfonamide antibacterial SAR

Research and Industrial Application Scenarios for N-(2,4-Difluorophenyl)-3-methanesulfonylbenzamide (896295-14-0)


Nav1.7 Mechanistic Probe for Inactivated-State Sodium Channel Pharmacology

With a functional Nav1.7 IC₅₀ of 160 nM under inactivated-state conditions and a 46-fold selectivity window over cardiac Nav1.5 [1], this compound is suitable as a tool for dissecting state-dependent block mechanisms in recombinant or native neuronal sodium channel preparations. Its moderate potency avoids the rapid desensitization artifacts of ultra-potent ligands while providing sufficient target engagement at concentrations (100–500 nM) that permit clear discrimination from Nav1.5 off-target effects. This profile supports patch-clamp structure-function studies and mechanistic interrogation of domain IV voltage-sensor binding, a research application where non-specific pore blockers would confound results.

Chemical Biology Reference Standard for N-Sulfonylbenzamide SAR Library Validation

The compound occupies a well-defined position in the N-sulfonylbenzamide SAR landscape as a 3-methylsulfonyl-2,4-difluorophenyl representative with documented binding (IC₅₀ 78 nM) and functional (IC₅₀ 160 nM) activity [2]. Procurement as a HPLC-verified reference standard (≥95% purity recommended) enables laboratories to calibrate in-house assay performance against published binding data, validate newly synthesized analog libraries, or serve as a benchmarking control when profiling positional isomers, particularly the 4-methylsulfonyl regioisomer that is predicted to be >6-fold less active [3].

Antimicrobial Secondary Screening in Gram-Positive Phenotypic Assays

Although the Nav1.7 inhibitory activity represents the primary research application, the 2,4-difluorophenyl-arylsulfonamide scaffold has demonstrated moderate antibacterial activity against S. aureus and B. subtilis in disc diffusion assays . This compound may be considered for secondary phenotypic screening as part of antibacterial discovery cascades, particularly where dual-target profiles (ion channel modulation + bacterial growth inhibition) are of interest, provided the user verifies activity in their specific strain panel and recognizes the supporting, rather than definitive, nature of the available antimicrobial evidence.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.